molecular formula C20H22N4 B4981602 N-benzyl-N-methyl-3-[(pyridin-3-ylmethylamino)methyl]pyridin-2-amine

N-benzyl-N-methyl-3-[(pyridin-3-ylmethylamino)methyl]pyridin-2-amine

Cat. No.: B4981602
M. Wt: 318.4 g/mol
InChI Key: BRVWXYIBNKLUNQ-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-3-[(pyridin-3-ylmethylamino)methyl]pyridin-2-amine is a complex organic compound that features a benzyl group, a methyl group, and a pyridinylmethylamino group attached to a pyridin-2-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-3-[(pyridin-3-ylmethylamino)methyl]pyridin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halide in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-3-[(pyridin-3-ylmethylamino)methyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-benzyl-N-methyl-3-[(pyridin-3-ylmethylamino)methyl]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-3-[(pyridin-3-ylmethylamino)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-methyl-3-[(pyridin-3-ylmethylamino)methyl]pyridin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-N-methyl-3-[(pyridin-3-ylmethylamino)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-24(16-17-7-3-2-4-8-17)20-19(10-6-12-23-20)15-22-14-18-9-5-11-21-13-18/h2-13,22H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVWXYIBNKLUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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